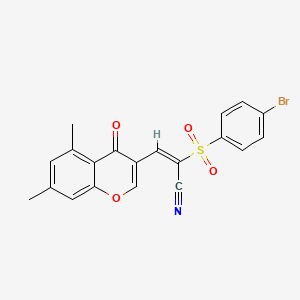

(2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile

Übersicht

Beschreibung

(2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile is an organic compound that features a combination of bromophenyl, sulfonyl, chromenyl, and nitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the chromenyl intermediate: This step may involve the cyclization of a suitable precursor to form the chromenyl ring structure.

Introduction of the bromophenyl group: This can be achieved through a substitution reaction where a bromophenyl group is introduced to the intermediate.

Formation of the sulfonyl group: This step may involve the oxidation of a suitable precursor to form the sulfonyl group.

Formation of the nitrile group: This can be achieved through a reaction that introduces the nitrile group to the intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions to form oxidized derivatives.

Reduction: Reduction reactions may be used to reduce specific functional groups within the compound.

Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.

Addition: The nitrile group may participate in addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield new compounds with different substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile serves as a building block for more complex molecules. Its ability to undergo functionalization reactions enables the synthesis of derivatives with tailored properties for specific applications.

Biology

This compound is being investigated for its biological activities. Preliminary studies suggest potential interactions with enzymes or receptors that may lead to the development of new therapeutic agents. Research indicates its possible roles in:

- Anti-inflammatory mechanisms

- Anticancer properties

- Antimicrobial activities

Medicine

The pharmacological properties of this compound are under exploration for various medical applications:

-

Anticancer Activity : Compounds in the chromene family have demonstrated efficacy against different cancer types, suggesting that this compound may exhibit similar properties .

Study Findings Kemnitzer et al. (2007) Showed anticancer activity of related chromene compounds. Abd-El-Aziz et al. (2004) Investigated chromenes for their potential in cancer therapy.

Industry

In industrial applications, this compound can be utilized to develop new materials or as a precursor for synthesizing other valuable compounds. Its structural characteristics may lend themselves well to applications in materials science and chemical manufacturing.

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Activity

A study focusing on similar chromene derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis .

Case Study 2: Antimicrobial Properties

Research on related sulfonyl-containing compounds revealed promising antimicrobial activities against both gram-positive and gram-negative bacteria, suggesting that this compound could exhibit similar effects .

Wirkmechanismus

The mechanism of action of (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile may include other sulfonyl-containing chromenyl compounds or nitrile-containing chromenyl compounds. Examples of similar compounds could include:

- (E)-2-(4-chlorophenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile

- (E)-2-(4-methylphenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the bromophenyl group may enhance its reactivity in substitution reactions, while the sulfonyl and nitrile groups may contribute to its potential biological activities.

Biologische Aktivität

The compound (2E)-2-(4-bromobenzenesulfonyl)-3-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)prop-2-enenitrile, also known by its CAS number 1025255-71-3, is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNOS

- Molar Mass : 444.3 g/mol

- Structure : The compound features a bromobenzenesulfonyl group attached to a chromenone core, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activities. The chromenone moiety is particularly noted for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action :

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as IKK2 (IκB kinase), which plays a crucial role in the NF-kB signaling pathway .

- Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The sulfonamide group in the structure suggests potential anti-inflammatory properties. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

- Research Findings :

Antioxidant Activity

The presence of the chromenone structure is associated with antioxidant properties. Research has shown that chromenones can scavenge free radicals and protect cellular components from oxidative stress.

- Experimental Evidence :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of IKK2, induction of apoptosis | , |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Free radical scavenging |

Case Studies

- Study on Anticancer Effects :

- Inflammation Model :

Eigenschaften

IUPAC Name |

(E)-2-(4-bromophenyl)sulfonyl-3-(5,7-dimethyl-4-oxochromen-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO4S/c1-12-7-13(2)19-18(8-12)26-11-14(20(19)23)9-17(10-22)27(24,25)16-5-3-15(21)4-6-16/h3-9,11H,1-2H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDJCQAJHUGEES-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.